Ginsenoside Rb3

Übersicht

Beschreibung

Ginsenoside Rb3, also known as this compound, is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of ginsenosides, which are saponin glycosides known for their diverse pharmacological properties. This compound has garnered significant attention due to its potential therapeutic benefits in various fields, including medicine, biology, and chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ginsenoside Rb3 involves multiple steps, starting from the extraction of ginsenosides from Panax ginseng roots. The process typically includes:

Extraction: The roots are extracted using solvents such as ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Hydrolysis: The isolated compound undergoes hydrolysis to remove sugar moieties, yielding the desired product.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The process is optimized to meet industrial standards and regulatory requirements .

Analyse Chemischer Reaktionen

Types of Reactions

Ginsenoside Rb3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as alkyl halides and acids are employed for substitution reactions.

Major Products

Wissenschaftliche Forschungsanwendungen

Ginsenoside Rb3 is a saponin derived from the plant Panax ginseng and other Araliaceae plants . Research suggests it has various therapeutic applications, especially in treating cardiovascular and neurodegenerative diseases, and may possess anti-viral and anti-inflammatory properties .

Scientific Research Applications

This compound has demonstrated potential in various areas of scientific research:

- Cardiovascular Protection: this compound protects cardiomyocytes against ischemia-reperfusion injury by inhibiting the JNK-mediated NF-κB pathway . It can also protect heart functions in myocardial infarction-induced heart failure models by upregulating the expression of key enzymes involved in fatty acid oxidation .

- Neuroprotection: In vivo studies indicate that this compound exhibits neuroprotective effects against ischemic damage, reducing cerebral infarction. It protects against oxygen and glucose deprivation/reoxygenation (OGD/R) induced damage in hippocampal neuron cells through an anti-oxidative stress mechanism .

- Anti-inflammatory Effects: this compound has anti-inflammatory effects in LPS-induced macrophages through direct inhibition of the TLR4 signaling pathway .

- Anti-viral Activity: this compound inhibits Bovine Viral Diarrhea Virus (BVDV) replication .

- Renal Protection: this compound has protective effects against cisplatin-induced renal damage by inhibiting ROS-induced apoptosis and autophagy through AMPK/mTOR signaling pathways .

- Diabetes Mellitus Treatment: Purslane seed, which contains ginsenosides, can be used as an adjunctive therapy for diabetes mellitus .

Supporting Data and Findings

- Cardioprotective Effects: In a study using mouse cardiac myoblast H9c2 cells, this compound suppressed oxygen and glucose deprivation (OGD)-Reperfusion-induced cell apoptosis by suppressing ROS generation . The protective effect is closely related to the inhibition of NF-κB activity .

- Neuroprotective Effects: this compound (0.1–10 μmol/L) significantly increased cell viability and inhibited LDH release in a dose-dependent manner in an ischemic model . Pretreatment with this compound significantly increased Bcl-2 protein expression and decreased cytosolic cytochrome c, cleaved-caspase 3, and Bax protein expression and inhibited caspase-3, -8, and -9 activity .

- Anti-viral Activity: this compound was shown to significantly inhibit BVDV replication by reducing viral RNA levels .

- Anti-tumor Activity: Ginsenosides Rb3 and Rd reduce polyps formation . They effectively reduce the size and the number of the polyps that accompanied with the downregulation of oncogenic signaling molecules (iNOS, STAT3/pSTAT3, Src/pSrc) .

Potential Mechanisms of Action

This compound appears to act through multiple mechanisms, including:

- Inhibition of the JNK-mediated NF-κB pathway

- Reducing intracellular calcium elevation and inhibiting apoptosis and caspase activity

- Upregulating the expression of key enzymes involved in β-oxidation of fatty acids

- Inhibition of ROS-induced apoptosis and autophagy through AMPK/mTOR signaling pathways

- Direct inhibition of the TLR4 signaling pathway

Further Research

Wirkmechanismus

Ginsenoside Rb3 exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Cardioprotective: It modulates signaling pathways involved in cardiac function and protects against ischemic injury.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ginsenoside Rb1

- Ginsenoside Rg1

- Ginsenoside Rd

Uniqueness

Ginsenoside Rb3 is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Compared to other ginsenosides, it has shown superior efficacy in certain therapeutic applications, such as cardioprotection and neuroprotection .

Biologische Aktivität

Ginsenoside Rb3, a prominent saponin derived from Panax ginseng , has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

This compound exerts its biological effects through various pathways, primarily influencing cardiovascular health, anti-inflammatory responses, and cancer prevention.

1. Cardiovascular Protection

Research indicates that this compound protects cardiomyocytes from ischemia-reperfusion (I/R) injury by inhibiting the JNK-mediated NF-κB pathway. A study demonstrated that Rb3 administration reduced cell apoptosis and inflammation in H9c2 cells subjected to oxygen-glucose deprivation followed by reperfusion (OGD-Rep) . The protective effects are attributed to the inhibition of reactive oxygen species (ROS) generation and modulation of inflammatory cytokines such as IL-6 and TNF-α.

2. Anti-Inflammatory Effects

this compound has shown potent anti-inflammatory properties in various models. In LPS-induced macrophages, it inhibited TLR4 signaling, leading to decreased production of pro-inflammatory cytokines like IL-1β and IL-6 . This effect is crucial in conditions characterized by chronic inflammation.

3. Cancer Prevention

In cancer models, Rb3 has demonstrated the ability to reduce polyp formation and tumor growth. It promotes mucosal immunity by enhancing beneficial gut microbiota while downregulating oncogenic signaling pathways . In xenograft models, Rb3 treatment alleviated cisplatin-induced nephrotoxicity during cancer therapy .

Summary of Key Studies

Case Studies

Case Study 1: Cardiomyocyte Protection

In a controlled experiment using H9c2 cells, this compound was administered at varying concentrations (0.1–10 μmol/L). The results showed a dose-dependent increase in cell viability and a significant reduction in LDH release, indicating protective effects against ischemic injury .

Case Study 2: Anti-Cancer Activity

In a study involving ApcMin/+ mice, this compound was found to significantly decrease the number and size of intestinal polyps. This was associated with enhanced mucosal immunity and changes in gut microbiota composition, suggesting its potential as an adjunct therapy in colorectal cancer prevention .

Eigenschaften

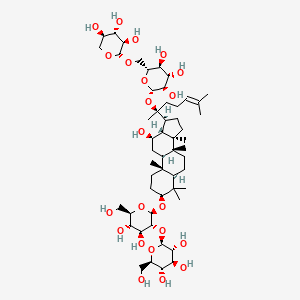

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODILNFGTFIURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911541 | |

| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-13-9 | |

| Record name | Ginsenoside Rb2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Hydroxy-20-[(6-O-pentopyranosylhexopyranosyl)oxy]dammar-24-en-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 203 °C | |

| Record name | Ginsenoside Rb2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.